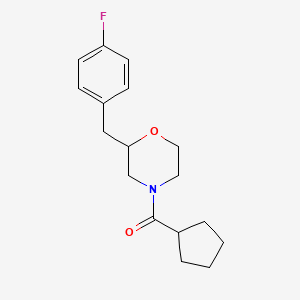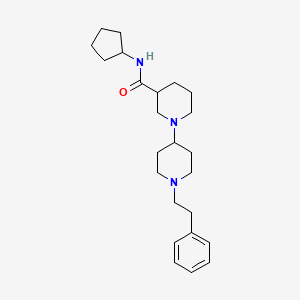![molecular formula C19H21ClN2O B6088976 (4-chloro-2-methylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6088976.png)
(4-chloro-2-methylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-chloro-2-methylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone, also known as CPPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPPM is a member of the piperidinylmethanone family of compounds, which are known for their diverse biological activities.
作用機序
The mechanism of action of (4-chloro-2-methylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone is not fully understood, but it is believed to act as an inhibitor of various enzymes and receptors in the body. (4-chloro-2-methylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and may also inhibit the activity of other enzymes and receptors involved in various biological processes.
Biochemical and Physiological Effects:
(4-chloro-2-methylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective effects. (4-chloro-2-methylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone has also been shown to have antitumor activity and may be useful in the treatment of various types of cancer. Additionally, (4-chloro-2-methylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone has been shown to have minimal toxicity in animal studies, suggesting that it may be a safe and effective compound for use in humans.
実験室実験の利点と制限
One of the main advantages of using (4-chloro-2-methylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone in lab experiments is its diverse range of biological activities, which makes it a useful compound for investigating various biological processes. Additionally, (4-chloro-2-methylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone has been shown to have minimal toxicity in animal studies, which makes it a relatively safe compound for use in lab experiments. However, one of the limitations of using (4-chloro-2-methylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone in lab experiments is its low solubility in water, which can make it difficult to work with in some experimental settings.
将来の方向性
There are many potential future directions for research on (4-chloro-2-methylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone, including investigating its potential as a treatment for various diseases, such as cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of (4-chloro-2-methylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone and its interactions with various enzymes and receptors in the body. Finally, the development of new synthetic methods for (4-chloro-2-methylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone may be useful for producing the compound in larger quantities and with improved purity.
合成法
(4-chloro-2-methylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone can be synthesized using a variety of methods, including the reaction of 4-chloro-2-methylphenylmagnesium bromide with 1-(2-pyridinylmethyl)piperidine-3-carboxaldehyde in the presence of a palladium catalyst. Alternatively, (4-chloro-2-methylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone can be synthesized by the reaction of 4-chloro-2-methylacetophenone with 1-(2-pyridinylmethyl)piperidine-3-carboxaldehyde in the presence of a reducing agent. Both of these methods have been used successfully to produce (4-chloro-2-methylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone with high yields and purity.
科学的研究の応用
(4-chloro-2-methylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. In medicinal chemistry, (4-chloro-2-methylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone has been investigated as a potential treatment for various diseases, such as cancer and inflammation. In neuroscience, (4-chloro-2-methylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In drug discovery, (4-chloro-2-methylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone has been used as a lead compound for the development of new drugs with improved pharmacological properties.
特性
IUPAC Name |
(4-chloro-2-methylphenyl)-[1-(pyridin-2-ylmethyl)piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c1-14-11-16(20)7-8-18(14)19(23)15-5-4-10-22(12-15)13-17-6-2-3-9-21-17/h2-3,6-9,11,15H,4-5,10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXJEJKGYWJGMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=O)C2CCCN(C2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-2-methylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinamine](/img/structure/B6088909.png)
![2-{1-benzyl-4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6088914.png)
![3-tert-butyl-5-(2-chloro-4,6-dimethoxyphenyl)-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6088916.png)
![2-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6088930.png)
![4-bromo-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B6088931.png)
![1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-methyl-4-phenylpiperazine](/img/structure/B6088937.png)
![2-(4-fluorobenzyl)-4-[3-(3-pyridinyl)propanoyl]morpholine](/img/structure/B6088950.png)
![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-pyridinylthio)acetamide](/img/structure/B6088957.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B6088964.png)

![3-nitro-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrazole](/img/structure/B6088972.png)

![4-methyl-N-[2-(1H-pyrrol-1-yl)ethyl]benzamide](/img/structure/B6088991.png)
![N-[(4-allyl-5-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-furamide](/img/structure/B6089000.png)